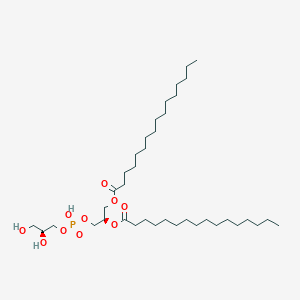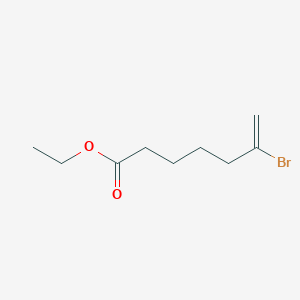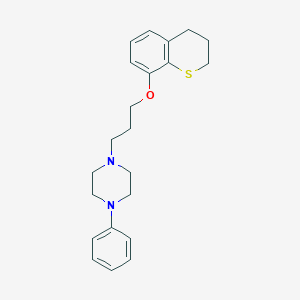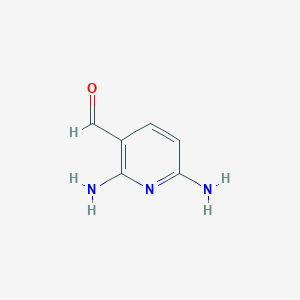
2,6-Diaminopyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminopyridine-3-carbaldehyde (DAPC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative with two amino groups and an aldehyde group attached to the 3-carbon atom.
作用機序
The mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde is not well understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters.
生化学的および生理学的効果
2,6-Diaminopyridine-3-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to improve cognitive function and to protect against neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2,6-Diaminopyridine-3-carbaldehyde in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2,6-Diaminopyridine-3-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2,6-Diaminopyridine-3-carbaldehyde. One area of interest is the development of new synthetic routes to 2,6-Diaminopyridine-3-carbaldehyde and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of 2,6-Diaminopyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives is an important area of future research.
Conclusion
In conclusion, 2,6-Diaminopyridine-3-carbaldehyde is a chemical compound with unique properties that has been widely used in scientific research. It has several potential therapeutic applications and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives and to investigate their potential therapeutic applications.
合成法
2,6-Diaminopyridine-3-carbaldehyde can be synthesized by reacting 2,6-diaminopyridine with 3-formylsalicylic acid in the presence of a catalyst. The reaction yields 2,6-Diaminopyridine-3-carbaldehyde as a white crystalline solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR and IR spectroscopy.
科学的研究の応用
2,6-Diaminopyridine-3-carbaldehyde has been used in various scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2,6-Diaminopyridine-3-carbaldehyde has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
特性
CAS番号 |
151510-21-3 |
|---|---|
製品名 |
2,6-Diaminopyridine-3-carbaldehyde |
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC名 |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
InChIキー |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
正規SMILES |
C1=CC(=NC(=C1C=O)N)N |
同義語 |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
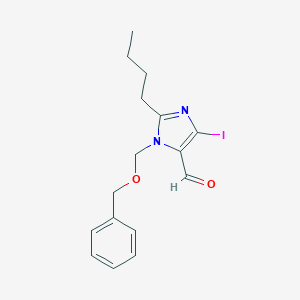
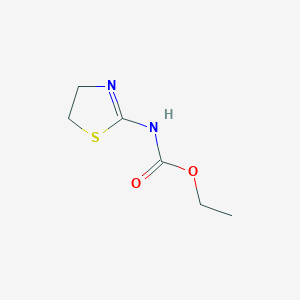
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
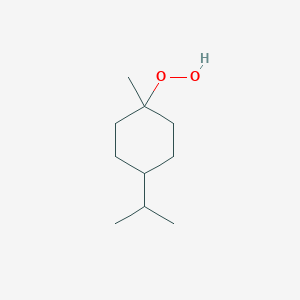
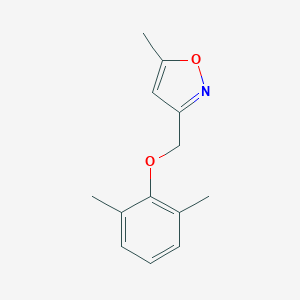
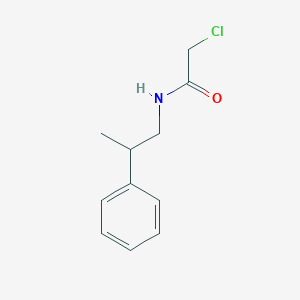
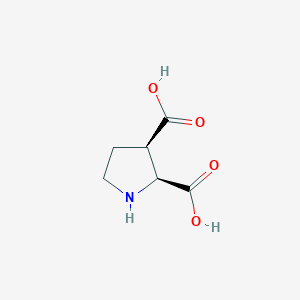
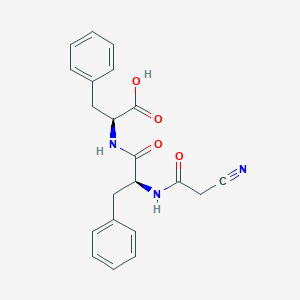
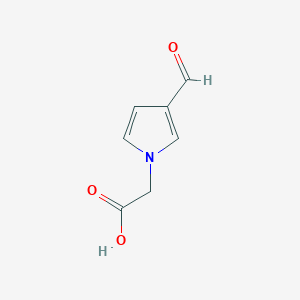
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
